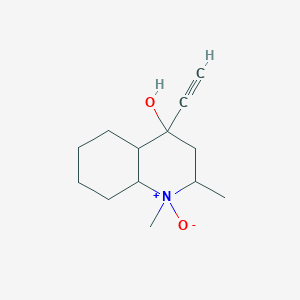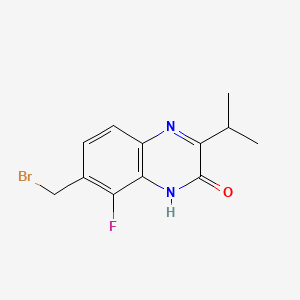
7-(Bromomethyl)-8-fluoro-3-isopropylquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Bromomethyl)-8-fluoro-3-isopropylquinoxalin-2(1H)-one: is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a bromomethyl group at the 7th position, a fluorine atom at the 8th position, and an isopropyl group at the 3rd position on the quinoxaline core. These substitutions confer unique chemical and physical properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-8-fluoro-3-isopropylquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by selective bromination, fluorination, and isopropylation.
-
Formation of Quinoxaline Core:
Starting Materials: 1,2-diaminobenzene and a suitable diketone (e.g., 1,2-diketone).
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst under reflux conditions to form the quinoxaline core.
-
Bromination:
Reagents: Bromine or N-bromosuccinimide (NBS).
Conditions: The bromination is typically performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 7th position.
-
Fluorination:
Reagents: A fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Conditions: The fluorination reaction is carried out under mild conditions to introduce the fluorine atom at the 8th position.
-
Isopropylation:
Reagents: Isopropyl halide (e.g., isopropyl bromide) and a base (e.g., potassium carbonate).
Conditions: The reaction is conducted in an aprotic solvent like acetonitrile under reflux conditions to introduce the isopropyl group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: These reactions typically occur under mild conditions, leading to the substitution of the bromomethyl group with the nucleophile.
-
Oxidation Reactions:
Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: These reactions can convert the bromomethyl group to a carboxylic acid or other oxidized derivatives.
-
Reduction Reactions:
Reagents: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Conditions: These reactions can reduce the quinoxaline core or other functional groups present in the compound.
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions produce oxidized derivatives like carboxylic acids.
- Reduction reactions yield reduced forms of the compound or its functional groups.
科学研究应用
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysts: Potential use in catalytic reactions due to its unique electronic properties.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry:
Material Science: Used in the development of advanced materials with specific electronic and optical properties.
Agrochemicals: Potential use in the synthesis of agrochemicals for pest control.
作用机制
The mechanism of action of 7-(Bromomethyl)-8-fluoro-3-isopropylquinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins. The fluorine atom can influence the compound’s lipophilicity and binding affinity, while the isopropyl group can affect its steric interactions.
相似化合物的比较
Benzyl Bromide: Contains a bromomethyl group attached to a benzene ring, used as a reagent in organic synthesis.
Fluoroquinolones: A class of antibiotics with a fluorine atom in their structure, known for their antibacterial properties.
Quinoxaline Derivatives: Various quinoxaline derivatives with different substituents, used in pharmaceuticals and materials science.
Uniqueness: 7-(Bromomethyl)-8-fluoro-3-isopropylquinoxalin-2(1H)-one is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both bromomethyl and fluorine groups allows for versatile chemical modifications, while the isopropyl group provides steric hindrance, influencing its interactions with biological targets.
属性
分子式 |
C12H12BrFN2O |
|---|---|
分子量 |
299.14 g/mol |
IUPAC 名称 |
7-(bromomethyl)-8-fluoro-3-propan-2-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H12BrFN2O/c1-6(2)10-12(17)16-11-8(15-10)4-3-7(5-13)9(11)14/h3-4,6H,5H2,1-2H3,(H,16,17) |
InChI 键 |
GTPAIUYGCBSEHJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC2=C(C(=C(C=C2)CBr)F)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




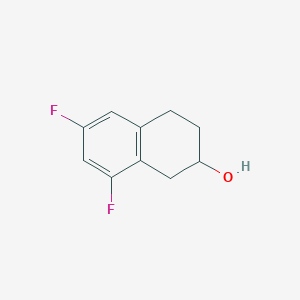
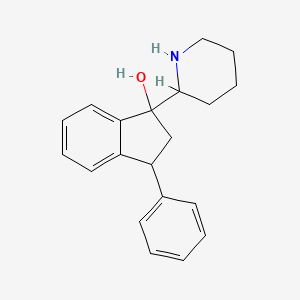
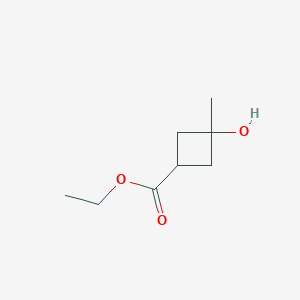
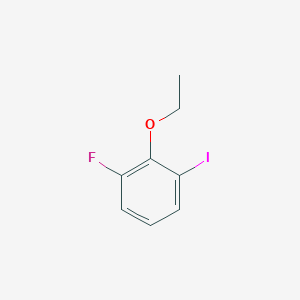

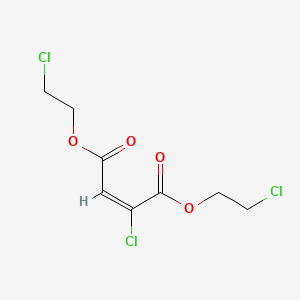
![1-Methylthio-S-triazolo[4,3-a]quinoline](/img/structure/B13942083.png)
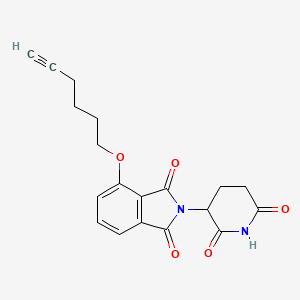
![3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13942097.png)
